molecular formula C17H18N6O2 B2876835 3-Benzyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 863018-15-9

3-Benzyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one

Cat. No. B2876835
CAS RN: 863018-15-9
M. Wt: 338.371
InChI Key: XRHWVVBTTJSMFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-Benzyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one” is a complex organic molecule that contains several functional groups and rings, including a benzyl group, a pyrrolidine ring, a triazole ring, and a pyrimidinone ring. These groups are common in many biologically active compounds and pharmaceuticals .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For instance, the pyrrolidine ring could potentially undergo reactions typical of amines, while the triazole and pyrimidinone rings could participate in reactions typical of heterocyclic compounds .

Scientific Research Applications

Anti-Inflammatory Applications

This compound has been explored for its potent anti-inflammatory action. Similar structures have been synthesized and tested for their effectiveness in reducing inflammation, particularly in models like carrageenan-induced edema in rat paws . The structural similarity suggests that “3-Benzyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one” may also possess significant anti-inflammatory properties.

Antiviral Activity

Derivatives of heterocyclic compounds, which include triazolopyrimidinones, have shown promise as antiviral agents. They have been reported to inhibit influenza A and other viruses, indicating that our compound of interest could be a candidate for further exploration as an antiviral agent .

Herbicidal Activity

Research has identified certain pyrimidinone derivatives as promising herbicidal leads. The benzyl and pyrrolidinyl groups in “3-Benzyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one” could contribute to its herbicidal activity, offering a new avenue for agricultural chemical development .

properties

IUPAC Name

3-benzyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c24-14(21-8-4-5-9-21)11-22-12-18-16-15(17(22)25)19-20-23(16)10-13-6-2-1-3-7-13/h1-3,6-7,12H,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHWVVBTTJSMFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one

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